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Compound of Interest

Compound Name:
1-methyl-4-nitro-3-propyl-1H-

pyrazole-5-carboxamide

Cat. No.: B131911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experiments involving pyrazole carboxamides is a critical factor in

advancing drug discovery and development. This guide provides a comparative overview of

experimental data, detailed protocols, and key signaling pathways associated with this

important class of compounds, aiming to enhance reproducibility for researchers in the field.

Pyrazole carboxamides are versatile scaffolds known for a wide range of biological activities,

including anticancer, anti-inflammatory, analgesic, and antifungal properties.[1][2][3]

Comparative Efficacy of Pyrazole Carboxamide
Derivatives
The biological activity of pyrazole carboxamide derivatives can vary significantly based on their

substitution patterns. The following tables summarize the reported efficacy of various

derivatives against different biological targets, providing a basis for comparison and selection of

compounds for further investigation.
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Compound ID
Target/Cell
Line

Activity Type Value Reference

Anticancer

Activity

Compound 105
MIAPaCa-2,

MCF-7, HeLa
GI50 0.13–0.7 µM [1]

Compound 38 HCT116, HepG2 Inhibition Good [1]

Compound 39 A549 Inhibition
Significant at 10

µM
[1]

Pym-5
DNA Binding

Affinity (K)
K(pym-5) 1.06 x 10^5 M-1 [1][4]

Compound 8t FLT3 IC50 0.089 nM [5]

Compound 8t CDK2/4 IC50 0.719/0.770 nM [5]

FN-1501 FLT3 IC50 2.33 nM [5]

FN-1501 CDK2/4 IC50 1.02/0.39 nM [5]

Analgesic Activity

Compound 17a
cAMP Inhibition

(Gi pathway)
EC50 87.1 nM [6]

Antifungal

Activity (as

SDHIs)

Compound 8e R. solani EC50 0.012 µg/mL [7]

Compound 8e S. sclerotiorum EC50 0.123 µg/mL [7]

Boscalid R. solani EC50 0.464 µg/mL [7]

Boscalid S. sclerotiorum EC50 0.159 µg/mL [7]

Fluxapyroxad R. solani EC50 0.036 µg/mL [7]

Fluxapyroxad S. sclerotiorum EC50 0.104 µg/mL [7]
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Compound 9c-7 R. solani IC50 0.013 µg/mL [8]

Compound 9c-7 R. cerealis IC50 1.608 µg/mL [8]

Compound 9c-7 S. sclerotiorum IC50 1.874 µg/mL [8]

Compound 11ea R. cerealis EC50 0.93 µg/mL [9]

Thifluzamide R. cerealis EC50 23.09 µg/mL [9]

Carbonic

Anhydrase

Inhibition

Compounds 6a-i hCA I Ki 0.063–3.368 µM [10]

Compounds 6a-i hCA II Ki 0.007–4.235 µM [10]

Experimental Protocols
Reproducibility is contingent on detailed and accurate experimental protocols. Below are

methodologies for the synthesis and biological evaluation of pyrazole carboxamides, compiled

from various studies.

General Synthesis of 1H-Pyrazole-5-carboxamide
Derivatives
A common and flexible approach to synthesizing 1H-pyrazole-5-carboxamide derivatives

involves the initial construction of a pyrazole ring with a carboxylic acid or ester at the C5

position, followed by amidation.[11]

Step 1: Synthesis of Pyrazole-5-carboxylate Ester

Reaction Setup: Combine the starting materials for the Knorr pyrazole synthesis (a β-

ketoester and a hydrazine derivative).

Solvent and Conditions: The reaction is typically carried out in a suitable solvent such as

ethanol.

Workup and Purification:
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Reduce the solvent volume using a rotary evaporator.

If a precipitate forms upon cooling, collect it by filtration, wash with cold ethanol, and dry

under vacuum.

If no precipitate forms, perform an aqueous workup by diluting with ethyl acetate and

washing with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Purify the crude product by flash column chromatography on silica gel or recrystallization.

[11]

Step 2: Hydrolysis to Pyrazole-5-carboxylic Acid

Reaction: Dissolve the pyrazole-5-carboxylate ester in a mixture of THF and water (e.g., 3:1

ratio).

Reagent: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents).

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed

(typically 4-12 hours).

Workup:

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl, which should

cause the carboxylic acid to precipitate.

Stir in the ice bath for an additional 30 minutes.

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Dry the product under high vacuum.[11]

Step 3: Amide Coupling to form 1H-Pyrazole-5-carboxamide

Activation: Dissolve the pyrazole-5-carboxylic acid in a suitable solvent like DCM or DMF.

Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA or triethylamine).
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Amine Addition: Add the desired amine (1.0 - 1.2 equivalents).

Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

Workup and Purification:

Quench the reaction with water or saturated aqueous sodium bicarbonate (NaHCO₃).

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purify the final product by flash column chromatography on silica gel or recrystallization.

[11]

Biological Assays
In Vitro Anticancer Activity Assay (Cell Viability)

Cell Lines: A549, HCT116, HeLa, HepG2, MCF-7, MIAPaCa-2.[1]

Method: The cytotoxicity of compounds is often assessed using the MTT assay.

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the pyrazole carboxamide derivatives for a

specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the cell viability and determine the GI50 or IC50 values.
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DNA-Binding Interaction Analysis

Methods: Electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity

measurements can be employed to investigate the interaction of pyrazole carboxamides with

DNA.[4][12]

DNA Cleavage Assay: The ability of the compounds to induce DNA damage can be

assessed by monitoring the conversion of supercoiled plasmid DNA (e.g., pBR322) to its

nicked or linear form using agarose gel electrophoresis.[4]

Fungicidal Activity Assay

Fungal Strains:Rhizoctonia solani, Sclerotinia sclerotiorum, Rhizoctonia cerealis.[7][8][9]

Method: In vitro antifungal activity can be determined by the mycelial growth inhibition

method.

Procedure:

Incorporate various concentrations of the test compounds into a suitable growth medium

(e.g., potato dextrose agar).

Inoculate the center of each plate with a mycelial plug of the test fungus.

Incubate the plates at an appropriate temperature until the mycelial growth in the control

plate reaches the edge.

Measure the diameter of the mycelial colony in each plate.

Calculate the percentage of inhibition and determine the EC50 values.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in pyrazole carboxamide

research is crucial for understanding their mechanism of action and for designing reproducible

experiments.
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General Synthetic Workflow for Pyrazole Carboxamides

Starting Materials
(e.g., β-ketoester, hydrazine)

Knorr Pyrazole Synthesis

Pyrazole-5-carboxylate Ester

Hydrolysis

Pyrazole-5-carboxylic Acid

Amide Coupling
(with desired amine)

1H-Pyrazole-5-carboxamide Derivative
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Caption: General synthetic workflow for 1H-pyrazole-5-carboxamide derivatives.
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Potential Anticancer Mechanisms of Pyrazole Carboxamides
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Caption: Potential anticancer mechanisms of pyrazole carboxamides.
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Gi-Biased MOR Agonism by Pyrazole Carboxamides
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Caption: Gi-biased MOR agonism by pyrazole carboxamides for analgesia.
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Mechanism of SDHI Fungicides
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Caption: Mechanism of action for pyrazole carboxamide-based SDHI fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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